molecular formula C12H10N2O2 B8387742 2-(4-(Pyridazin-4-yl)phenyl)acetic acid

2-(4-(Pyridazin-4-yl)phenyl)acetic acid

Cat. No. B8387742
M. Wt: 214.22 g/mol
InChI Key: XEOYKWNNSXUNIV-UHFFFAOYSA-N
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Patent
US09238646B2

Procedure details

Ethyl 2-(4-(pyridazin-4-yl)phenyl)acetate 37-3 (150 mg, 0.62 mmol) and NaOH (120 mg, 3 mmol) was mixed in dioxane (1.5 mL) and H2O (1.5 mL) and stirred at 80° C. for 1 hour. After cooled down to 0° C., the mixture was treated with 1 N HCl aqueous solution to pH 1, and taken to dryness by rotary evaporation. The crude product was extracted with ethyl acetate (100 mL×3). The combined organic phases were concentrated to give 2-(4-(pyridazin-4-yl)phenyl)acetic acid 37-4 as pale yellow solid. MS m/z 215.1 (M+1)
Name
Ethyl 2-(4-(pyridazin-4-yl)phenyl)acetate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]CC)=[O:15])=[CH:9][CH:8]=2)=[CH:3][N:2]=1.[OH-].[Na+].O.Cl>O1CCOCC1>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:11][CH:12]=2)=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(4-(pyridazin-4-yl)phenyl)acetate
Quantity
150 mg
Type
reactant
Smiles
N1=NC=C(C=C1)C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
120 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
taken to dryness by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate (100 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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